![molecular formula C15H19NO8 B13837839 3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Nicotyrine-d3 is a deuterium-labeled form of Dihydro Nicotyrine, which is a metabolite of Nicotyrine. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C10H9D3N2 and a molecular weight of 163.23.
準備方法
Synthetic Routes and Reaction Conditions
Dihydro Nicotyrine-d3 can be synthesized through various chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the hydrogenation of Nicotyrine in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Dihydro Nicotyrine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
Dihydro Nicotyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Dihydro Nicotyrine-d3 is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace the pathways of Nicotyrine metabolism.
Medicine: In pharmacokinetic studies to understand the distribution and elimination of Nicotyrine.
Industry: As a reference standard in the quality control of nicotine-related products
作用機序
Dihydro Nicotyrine-d3 exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. The compound binds to these receptors, leading to the opening of ion channels and subsequent neuronal excitation. This interaction is similar to that of nicotine, but the deuterium labeling allows for more precise tracking in metabolic studies .
類似化合物との比較
Similar Compounds
Nicotyrine: The parent compound, which is also a metabolite of nicotine.
Cotinine: Another metabolite of nicotine, often used in smoking cessation studies.
N-Methylmyosmine: A related compound with similar biological activity
Uniqueness
Dihydro Nicotyrine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and provide more accurate data in reaction mechanism studies. This labeling also helps in distinguishing the compound from its non-labeled counterparts in complex biological systems .
特性
分子式 |
C15H19NO8 |
|---|---|
分子量 |
341.31 g/mol |
IUPAC名 |
methyl (3R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10?,11-,12?,13?,15-/m1/s1 |
InChIキー |
PBCDFJAIFOUUBQ-HHMUJYPWSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2C(C([C@H](C(O2)C(=O)OC)O)O)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

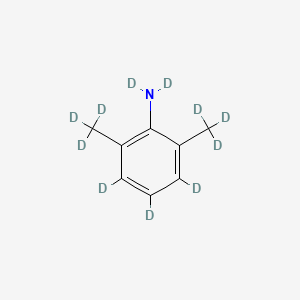
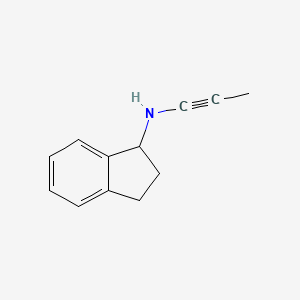
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
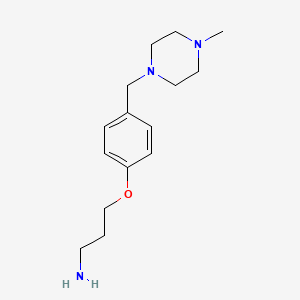
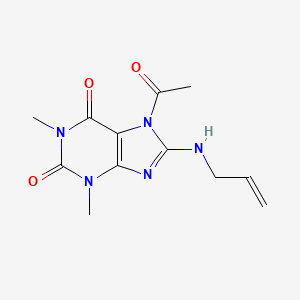
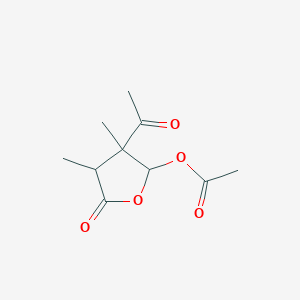
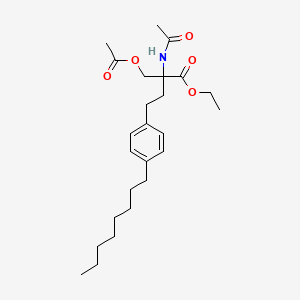
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
